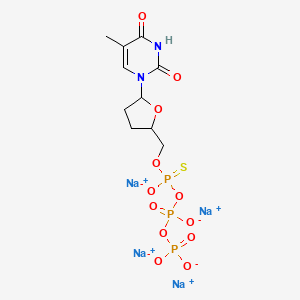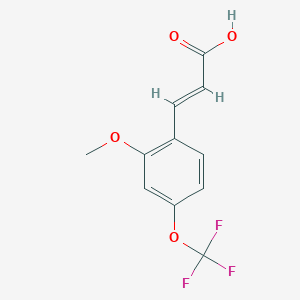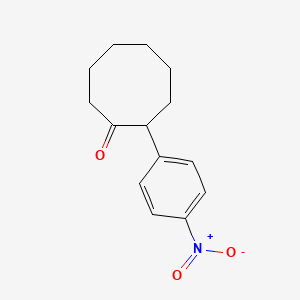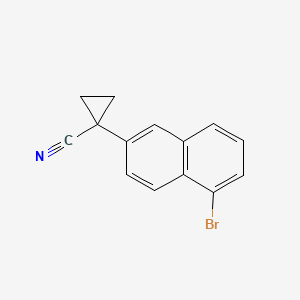
5-Bromo-2-(2-methoxyethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-metoxietil)pirimidina es un compuesto químico con la fórmula molecular C₇H₉BrN₂O. Es un derivado de pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. La presencia de un átomo de bromo en la posición 5 y un grupo 2-metoxietil en la posición 2 del anillo de pirimidina le confiere a este compuesto propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-2-(2-metoxietil)pirimidina típicamente implica la bromación de 2-(2-metoxietil)pirimidina. Un método común es la reacción de 2-(2-metoxietil)pirimidina con bromo en presencia de un solvente adecuado como ácido acético o diclorometano. La reacción generalmente se lleva a cabo a temperatura ambiente o ligeramente elevada para garantizar la bromación completa.
Métodos de Producción Industrial
La producción industrial de 5-Bromo-2-(2-metoxietil)pirimidina puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y puede escalarse fácilmente para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-2-(2-metoxietil)pirimidina puede experimentar varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura con ácidos borónicos para formar enlaces carbono-carbono.
Reacciones de Oxidación y Reducción: El compuesto puede oxidarse o reducirse en condiciones apropiadas para formar diferentes derivados.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y alcóxidos, típicamente en presencia de una base como hidruro de sodio o carbonato de potasio.
Reacciones de Acoplamiento: Se utilizan comúnmente catalizadores de paladio, como acetato de paladio o cloruro de paladio, junto con una base como carbonato de potasio o hidróxido de sodio.
Reacciones de Oxidación y Reducción: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen 5-amino-2-(2-metoxietil)pirimidina, 5-tio-2-(2-metoxietil)pirimidina y 5-alcoxi-2-(2-metoxietil)pirimidina.
Reacciones de Acoplamiento: Los productos incluyen varias pirimidinas sustituidas con diferentes grupos arilo o alquilo.
Reacciones de Oxidación y Reducción: Los productos incluyen derivados oxidados o reducidos del compuesto original.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-metoxietil)pirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se puede utilizar en el estudio de inhibidores enzimáticos y como sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-2-(2-metoxietil)pirimidina depende de su aplicación específica. En ensayos bioquímicos, puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos. En química medicinal, puede interactuar con objetivos moleculares como el ADN o las proteínas, interrumpiendo su función normal y conduciendo a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bromo-2-(2-metoxietoxi)pirimidina
- 5-Bromo-2-(2-metoxietilamino)pirimidina
- 5-Bromo-2-iodopirimidina
Unicidad
5-Bromo-2-(2-metoxietil)pirimidina es única debido a la presencia del grupo 2-metoxietil, que puede influir en su reactividad e interacciones con otras moléculas. Esto lo convierte en un intermedio valioso en la síntesis de varios productos farmacéuticos y productos químicos especiales.
Propiedades
IUPAC Name |
5-bromo-2-(2-methoxyethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-3-2-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBMZYNIVPUOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)




![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)





